molecular formula C21H20N4O5 B15218137 2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate CAS No. 301206-05-3

2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate

Cat. No.: B15218137
CAS No.: 301206-05-3
M. Wt: 408.4 g/mol
InChI Key: FUGLBHXJPPJFCH-UHFFFAOYSA-N
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Description

2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydropyrimidine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate typically involves multi-step organic reactions. The process begins with the formation of the tetrahydropyrimidine core, followed by the introduction of the amino and methyl groups. The final step involves the acetylation of the phenyl ring to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring.

    Substitution: The phenyl acetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s tetrahydropyrimidine ring is of interest due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate exerts its effects involves interactions with specific molecular targets. The tetrahydropyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in various biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the acetate ester

Properties

CAS No.

301206-05-3

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

[2-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-6-methylphenyl] acetate

InChI

InChI=1S/C21H20N4O5/c1-12-8-7-11-15(17(12)30-13(2)26)19(27)23-16-18(22)25(14-9-5-4-6-10-14)21(29)24(3)20(16)28/h4-11H,22H2,1-3H3,(H,23,27)

InChI Key

FUGLBHXJPPJFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C

Origin of Product

United States

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